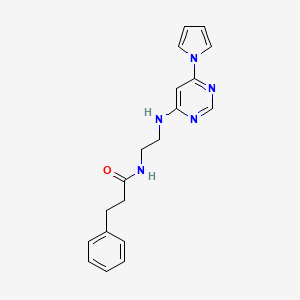
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylase , an enzyme involved in the synthesis of collagen . This enzyme plays a crucial role in the stabilization of the collagen triple helix, which is essential for the structural integrity of various tissues.
Mode of Action
The compound interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylase . This inhibition results in a decrease in the synthesis of collagen, thereby affecting the structural integrity of tissues where collagen is a major component.
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway . This pathway is responsible for the production of collagen, a major structural protein found in various tissues. The inhibition of this pathway leads to a decrease in collagen production, which can have downstream effects on tissue structure and function.
Result of Action
The primary result of the compound’s action is a decrease in collagen production due to the inhibition of collagen prolyl 4-hydroxylase . This can lead to changes in the structural integrity of tissues where collagen is a major component. The compound has been found to present better anti-fibrotic activities than some other compounds .
Properties
IUPAC Name |
3-phenyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-17-14-18(23-15-22-17)24-12-4-5-13-24/h1-7,12-15H,8-11H2,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSWLYIZKZSTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)
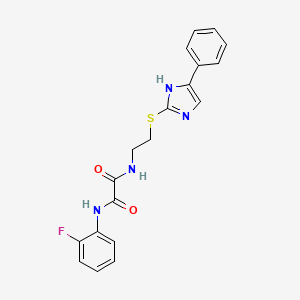
![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)
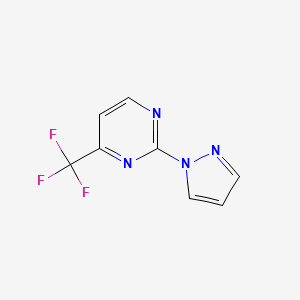
![[(1-cyanocyclopentyl)carbamoyl]methyl 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate](/img/structure/B2875599.png)
![7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875600.png)
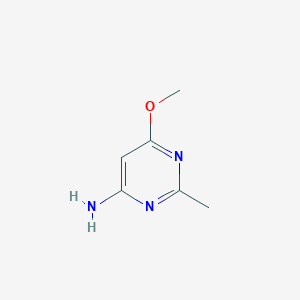
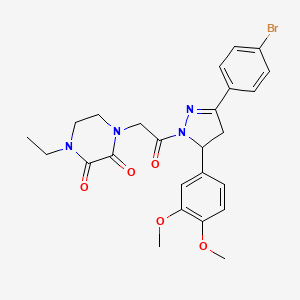
![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)
![[2-[(2-Methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]-(6-methylsulfanylpyridin-2-yl)methanone](/img/structure/B2875604.png)
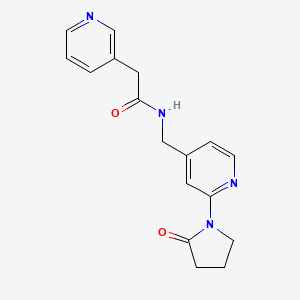
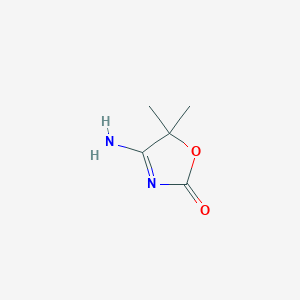
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
![3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2875609.png)
